molecular formula C5H7N3O B11730318 O-[(pyrimidin-2-yl)methyl]hydroxylamine

O-[(pyrimidin-2-yl)methyl]hydroxylamine

Cat. No.: B11730318
M. Wt: 125.13 g/mol
InChI Key: VFRQBXCZQQMVMI-UHFFFAOYSA-N
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Description

O-[(pyrimidin-2-yl)methyl]hydroxylamine is a compound that features a pyrimidine ring attached to a hydroxylamine group via a methylene bridge. Pyrimidine derivatives are known for their wide range of biological activities, making them valuable in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(pyrimidin-2-yl)methyl]hydroxylamine typically involves the reaction of pyrimidine derivatives with hydroxylamine. One common method includes the use of hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

O-[(pyrimidin-2-yl)methyl]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-[(pyrimidin-2-yl)methyl]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-[(pyrimidin-2-yl)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-[(pyrimidin-2-yl)methyl]hydroxylamine is unique due to its specific combination of a pyrimidine ring and a hydroxylamine group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

O-(pyrimidin-2-ylmethyl)hydroxylamine

InChI

InChI=1S/C5H7N3O/c6-9-4-5-7-2-1-3-8-5/h1-3H,4,6H2

InChI Key

VFRQBXCZQQMVMI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CON

Origin of Product

United States

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